REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][N:10]([C:13]2[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=2)[N:11]=O)=[CH:4][N:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:1][C:2]1[N:3]=[CH:4][C:5]([CH2:8][CH2:9][N:10]([C:13]2[CH:14]=[CH:15][C:16]([CH3:19])=[CH:17][CH:18]=2)[NH2:11])=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
612 mg
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C=C1)CCN(N=O)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
290 mg
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled until the internal temperature
|
Type
|
CUSTOM
|
Details
|
was between 0-5° C
|
Type
|
TEMPERATURE
|
Details
|
the reaction was again cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with MeOH until no further gas evolution
|
Type
|
ADDITION
|
Details
|
Saturated NaOH solution was then added (3 cm3)
|
Type
|
EXTRACTION
|
Details
|
the medium extracted with CHCl3 (3×50 cm3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried (MgSO4), and solvent
|
Type
|
CUSTOM
|
Details
|
removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a crude orange oil
|
Type
|
CUSTOM
|
Details
|
stored below 5° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CC1=CC=C(C=N1)CCN(N)C1=CC=C(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |